(S)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid, also known as Z-D-homophenylalanine, serves as a valuable chiral building block in organic synthesis. Its chiral center and functional groups allow for its incorporation into various target molecules, particularly those with potential pharmaceutical applications. [Source: PubChem, "(R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid", ]
Z-Homophe-OH, also known as 4-phenylbutyric acid, is a non-proteinogenic amino acid derivative that serves as a valuable building block in peptide synthesis. It features a phenyl group attached to a butyric acid backbone, which provides unique properties beneficial for various chemical applications. The compound is characterized by its ability to protect amino and carboxyl functional groups during synthetic procedures, thereby facilitating the selective modification of other functional groups without interference from the amino acids' side chains .
Z-Homophe-OH exhibits biological activities that make it relevant in pharmacology and biochemistry. Notably, it has been studied for its potential effects on cellular processes and its role as a chaperone in protein folding. 4-Phenylbutyric acid has shown promise in treating conditions such as urea cycle disorders due to its ability to enhance protein solubility and stability . Furthermore, studies indicate that it may have neuroprotective effects, potentially influencing pathways related to neurodegenerative diseases .
The synthesis of Z-Homophe-OH typically involves the following methods:
Z-Homophe-OH finds applications across several fields:
Studies on Z-Homophe-OH interactions focus on its role in protein folding and stability. It has been shown to interact with chaperones and other proteins involved in cellular stress responses, potentially modulating their activity. Additionally, research into its interactions with small molecules suggests that it may influence drug efficacy by altering the solubility and distribution of therapeutic agents within biological systems .
Z-Homophe-OH shares structural similarities with several other compounds that are utilized in peptide synthesis and biochemical research. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
Homophenylalanine | C9H11NO2 | A direct analog with similar protective properties but differing side chains. |
4-Phenylbutyric Acid | C10H12O2 | Shares the same core structure but lacks the amino functionality. |
Z-Dap-OH | C6H12N2O2 | Contains a different side chain (diaminopropanoic acid) providing distinct reactivity patterns. |
Z-Arginine | C6H14N4O2 | A more complex structure with multiple functional groups affecting its interaction with biological systems. |
Z-Homophe-OH is unique due to its specific balance between hydrophobicity from the phenyl group and reactivity from the carboxylic acid functionality, making it particularly useful in applications requiring selective protection and reactivity control during peptide synthesis .
Crystallographic investigations of benzyloxycarbonyl-protected amino acids reveal fundamental insights into their solid-state organization and molecular packing arrangements [10]. The crystalline structure of Z-Homophe-OH demonstrates characteristic features associated with protected amino acid derivatives, including specific intermolecular hydrogen bonding patterns and van der Waals interactions that stabilize the crystal lattice [11]. These structural investigations provide essential data for understanding the conformational preferences and molecular dynamics of the compound in the solid state [12].
The conformational dynamics of Z-Homophe-OH are governed by multiple rotational degrees of freedom, particularly around the benzyloxycarbonyl protecting group and the extended side chain [39]. Nuclear magnetic resonance spectroscopy studies of similar benzyloxycarbonyl-protected amino acids demonstrate that the benzylic methylene protons exhibit characteristic chemical shift non-equivalence, indicating restricted rotation around the carbamate bond [39]. This phenomenon reflects the involvement of the urethane carbonyl group in intramolecular interactions that influence the overall molecular conformation [39].
Table 1: Comparative Crystallographic Parameters for Benzyloxycarbonyl-Protected Amino Acid Derivatives
Parameter | Z-Homophe-OH | Related Benzyloxycarbonyl Compounds | Reference |
---|---|---|---|
Molecular Formula | C₁₈H₁₉NO₄ [1] | Variable | [1] |
Molecular Weight | 313.35 g/mol [1] | 200-400 g/mol range [10] | [1] [10] |
Melting Point Range | Not directly determined [30] | 520-608 K for amino acids [30] [31] | [30] [31] |
Crystal System | Not reported | Monoclinic/Orthorhombic [10] | [10] |
Space Group | Not reported | P21/c, P212121 [10] [12] | [10] [12] |
The thermal stability and melting behavior of Z-Homophe-OH can be inferred from studies of related amino acid derivatives, which demonstrate complex thermal decomposition patterns rather than simple melting transitions [30]. Fast scanning calorimetry investigations of amino acids reveal that decomposition typically occurs at elevated temperatures above 520 K, preventing direct determination of true melting points through conventional differential scanning calorimetry [30] [31].
The structural relationship between Z-Homophe-OH and native phenylalanine derivatives reveals significant differences in molecular architecture and conformational behavior [16] [17]. The homologation of the side chain in homophenylalanine introduces an additional methylene group between the α-carbon and the phenyl ring, fundamentally altering the spatial relationship between the aromatic moiety and the amino acid backbone [6] [19]. This structural modification has profound implications for the molecule's conformational preferences and biological activity profiles [18].
Comparative studies of phenylalanine and homophenylalanine derivatives demonstrate that the extended side chain length significantly affects the compound's amphiphilic properties and membrane interactions [18]. The additional methylene unit in homophenylalanine creates increased flexibility in the side chain, allowing for greater conformational diversity compared to the more rigid phenylalanine structure [11] [15]. This enhanced flexibility influences the molecule's ability to adopt various secondary structural arrangements and affects its interactions with other molecular species [15].
The benzyloxycarbonyl protecting group in Z-Homophe-OH introduces additional steric and electronic effects that distinguish it from unprotected homophenylalanine [26]. Studies of benzyloxycarbonyl-protected amino acids reveal that the carbamate functionality can participate in specific hydrogen bonding interactions and influence the overall molecular conformation [39]. The aromatic benzyl group of the protecting moiety can engage in π-π stacking interactions with other aromatic systems, further modulating the compound's structural behavior [16].
Table 2: Structural Comparison of Phenylalanine-Related Compounds
Compound | Side Chain Length | Aromatic Rings | Protecting Group | Molecular Weight |
---|---|---|---|---|
Phenylalanine | 3 carbons [19] | 1 phenyl [19] | None | 165.19 g/mol [19] |
Homophenylalanine | 4 carbons [6] | 1 phenyl [6] | None | 179.22 g/mol [6] |
Z-Phenylalanine | 3 carbons [3] | 2 phenyl groups [3] | Benzyloxycarbonyl [3] | 299.32 g/mol [3] |
Z-Homophe-OH | 4 carbons [1] | 2 phenyl groups [1] | Benzyloxycarbonyl [1] | 313.35 g/mol [1] |
The conformational analysis of α-methyl-homophenylalanine derivatives provides additional insights into the structural behavior of extended phenylalanine analogs [11] [15]. These studies demonstrate that homophenylalanine residues exhibit enhanced β-turn and helix-promoting properties compared to native phenylalanine, indicating that the extended side chain influences secondary structure formation [11] [15]. The relationship between side chain length and conformational preferences suggests that Z-Homophe-OH may exhibit similar enhanced structural organizing capabilities [15].
The tautomeric behavior of Z-Homophe-OH involves equilibrium processes between different protonation states of the molecule, particularly affecting the carboxylic acid functionality and the protected amino group [21] [22]. Tautomerism in amino acid derivatives typically manifests as prototropic processes involving the migration of hydrogen atoms between different heteroatom centers, creating constitutional isomers that rapidly interconvert under normal conditions [21]. The presence of the benzyloxycarbonyl protecting group modifies the electronic environment around the amino functionality, potentially influencing tautomeric equilibria [25].
The protonation state variants of Z-Homophe-OH are governed by the ionizable functional groups present in the molecule, specifically the carboxylic acid terminus [24] [25]. Studies of amino acid protonation equilibria demonstrate that the carboxyl group typically exhibits a pKa value in the range of 2-3, while amino groups show pKa values around 9-10 [24] [25]. However, the benzyloxycarbonyl protection of the amino group in Z-Homophe-OH eliminates one of the primary ionizable centers, simplifying the protonation behavior compared to free amino acids [26].
The pH-dependent behavior of related homophenylalanine derivatives reveals dramatic changes in solubility as a function of solution pH [27]. L-homophenylalanine exhibits extraordinary low solubility at its isoelectric point, with solubility increasing dramatically when the pH falls below 2.5 or rises above 9.5 [27]. This behavior reflects the influence of electrostatic interactions on molecular aggregation and crystal packing arrangements [27].
Table 3: Protonation State Characteristics of Z-Homophe-OH and Related Compounds
Compound | Ionizable Groups | Approximate pKa Values | Isoelectric Point | Solubility Behavior |
---|---|---|---|---|
Z-Homophe-OH | Carboxyl only [26] | ~2-3 (COOH) [24] | Not applicable [26] | pH-dependent [27] |
Homophenylalanine | Amino, Carboxyl [27] | ~2.3 (COOH), ~9.2 (NH₂) [27] | ~5.8 [27] | Minimum at pI [27] |
Phenylalanine | Amino, Carboxyl [25] | ~2.2 (COOH), ~9.1 (NH₂) [25] | ~5.5 [25] | Standard amino acid [25] |
The tautomeric equilibria in Z-Homophe-OH may also involve the carbamate functionality of the benzyloxycarbonyl protecting group [28]. Studies of carbamate-containing compounds demonstrate that these functional groups can participate in tautomeric processes, particularly under specific pH conditions or in the presence of catalytic species [28]. The aromatic character of the benzyl moiety may influence these equilibria through electronic effects transmitted through the carbamate linkage [28].